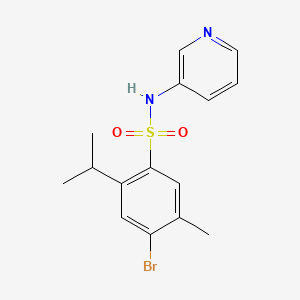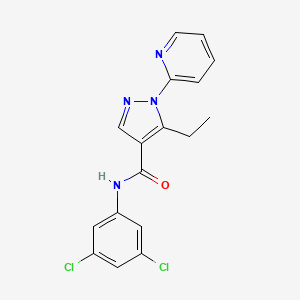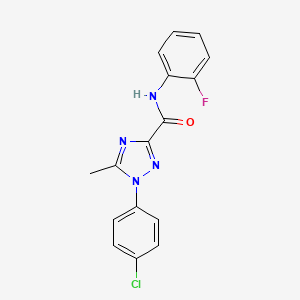![molecular formula C18H24N6O3S B13376732 N-[({5-[(4-benzyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]-N'-methylurea](/img/structure/B13376732.png)
N-[({5-[(4-benzyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]-N'-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[({5-[(4-benzyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]-N’-methylurea is a complex organic compound that features a combination of piperazine, oxadiazole, and urea moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[({5-[(4-benzyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]-N’-methylurea involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide under basic conditions. The piperazine moiety is introduced via nucleophilic substitution reactions, where the benzyl group is attached to the nitrogen atom of the piperazine ring. The final step involves the coupling of the oxadiazole and piperazine intermediates with N-methylurea under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
N-[({5-[(4-benzyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the oxadiazole ring can be reduced to amines.
Substitution: The benzyl group on the piperazine ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[({5-[(4-benzyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]-N’-methylurea is not fully understood, but it is believed to interact with specific molecular targets in cells. The piperazine ring may interact with neurotransmitter receptors, while the oxadiazole ring could inhibit certain enzymes. The compound’s overall effect is likely due to a combination of these interactions, leading to changes in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include other piperazine derivatives and oxadiazole-containing molecules. Compared to these compounds, N-[({5-[(4-benzyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]-N’-methylurea is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity. Some similar compounds include:
1-benzylpiperazine: A simpler piperazine derivative with different biological properties.
1,3,4-oxadiazole derivatives: Compounds with similar ring structures but different substituents, leading to varied activities.
Propriétés
Formule moléculaire |
C18H24N6O3S |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
2-[[5-[(4-benzylpiperazin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C18H24N6O3S/c1-19-17(26)20-15(25)13-28-18-22-21-16(27-18)12-24-9-7-23(8-10-24)11-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H2,19,20,25,26) |
Clé InChI |
KHLOHSCHHLMYGL-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NC(=O)CSC1=NN=C(O1)CN2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B13376649.png)
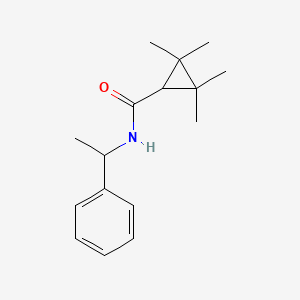
![2-[2-(1H-indol-3-yl)ethyl]-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13376655.png)
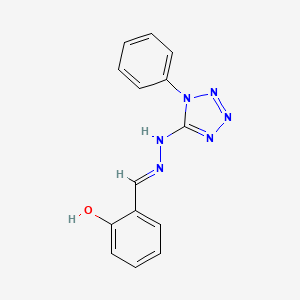
![N-(4-{bis[4-(diethylamino)phenyl]phosphoryl}phenyl)-N,N-diethylamine](/img/structure/B13376663.png)
![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-4-(difluoromethyl)-6-(4-methoxyphenyl)nicotinonitrile](/img/structure/B13376666.png)
![3-(Azepan-1-ylmethyl)-6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376669.png)
![7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B13376688.png)
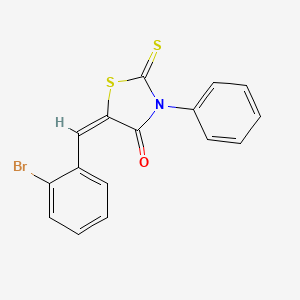
![N-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B13376696.png)
![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B13376704.png)
